Tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate Tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17625158
InChI: InChI=1S/C18H27NO3/c1-12-6-7-13(2)15(10-12)14-8-9-19(11-16(14)20)17(21)22-18(3,4)5/h6-7,10,14,16,20H,8-9,11H2,1-5H3
SMILES:
Molecular Formula: C18H27NO3
Molecular Weight: 305.4 g/mol

Tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate

CAS No.:

Cat. No.: VC17625158

Molecular Formula: C18H27NO3

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate -

Specification

Molecular Formula C18H27NO3
Molecular Weight 305.4 g/mol
IUPAC Name tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate
Standard InChI InChI=1S/C18H27NO3/c1-12-6-7-13(2)15(10-12)14-8-9-19(11-16(14)20)17(21)22-18(3,4)5/h6-7,10,14,16,20H,8-9,11H2,1-5H3
Standard InChI Key IKVHNSIZWWGTJT-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)C2CCN(CC2O)C(=O)OC(C)(C)C

Introduction

Tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate is a chemical compound belonging to the class of piperidine derivatives. It is characterized by its complex structure, which includes a piperidine ring substituted with a tert-butyl group, a hydroxyl group, and a 2,5-dimethylphenyl moiety. The molecular formula of this compound is C18H27NO3, with a molecular weight of approximately 305.4 g/mol.

Synthesis and Chemical Reactivity

The synthesis of tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate typically involves multi-step organic synthesis techniques. These methods allow for precise control over the reaction conditions to optimize yield and purity. The compound can undergo various chemical reactions typical of piperidine derivatives, including nucleophilic substitution and elimination reactions, facilitated by its functional groups.

Biological Activities and Potential Applications

Tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate has garnered interest due to its potential biological activities. Compounds similar to this may exhibit diverse biological effects, making them candidates for further exploration in drug development and therapeutic applications. The specific arrangement of functional groups in this compound can lead to varied applications and therapeutic potentials within medicinal chemistry.

Potential Biological ActivityDescription
Antimicrobial PropertiesPotential for inhibiting microbial growth
Anticancer PropertiesPossible role in cancer treatment through targeted mechanisms
Neurological EffectsPotential interaction with neurological receptors

Comparison with Similar Compounds

Several compounds share structural similarities with tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate. These include:

  • Tert-butyl 4-(3,4-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate: Different dimethyl substitution pattern, potentially affecting biological activity profiles.

  • 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine: Uses a Boc protecting group instead of tert-butyl, influencing reactivity.

  • Tert-butyl 4-(3-chloro-2,4-dimethylphenyl)-4-hydroxypiperidine: Chlorine substitution can alter reactivity and binding affinity.

CompoundStructure FeaturesUnique Properties
Tert-butyl 4-(3,4-dimethylphenyl)-3-hydroxypiperidine-1-carboxylateDifferent dimethyl substitutionDifferent biological activity profiles
1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidineBoc protecting groupVariations in reactivity
Tert-butyl 4-(3-chloro-2,4-dimethylphenyl)-4-hydroxypiperidineChlorine substitutionAltered binding affinity

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